molecular formula C18H14N4S3 B11235561 4-Methyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole

4-Methyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole

Cat. No.: B11235561
M. Wt: 382.5 g/mol
InChI Key: CTZABRRGARKNTK-UHFFFAOYSA-N
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Description

3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE is a complex heterocyclic compound that features a combination of thiophene, thiazole, and pyridazine moieties. These structural elements are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of thiophene derivatives with thiazole and pyridazine intermediates under controlled conditions. The reaction often requires the use of catalysts such as ytterbium (III) triflate and solvents like toluene, with microwave-dielectric heating to enhance yield and reduce reaction time .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high purity and yield. The use of continuous flow reactors can also be employed to optimize the synthesis process, allowing for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. For instance, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.

    Dorzolamide: A thiophene derivative used in the treatment of glaucoma.

Uniqueness

What sets 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}PYRIDAZINE apart is its unique combination of thiophene, thiazole, and pyridazine moieties, which confer a distinct set of chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C18H14N4S3

Molecular Weight

382.5 g/mol

IUPAC Name

4-methyl-5-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C18H14N4S3/c1-12-17(25-18(20-12)15-6-4-10-23-15)14-7-8-16(22-21-14)24-11-13-5-2-3-9-19-13/h2-10H,11H2,1H3

InChI Key

CTZABRRGARKNTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=CC=N4

Origin of Product

United States

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